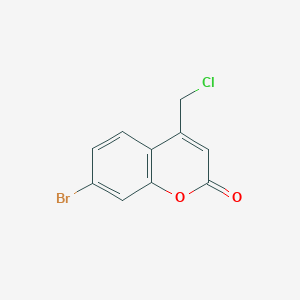

7-bromo-4-(chloromethyl)-2H-chromen-2-one

Description

Historical Perspectives and Significance of the Chromen-2-one Nucleus in Organic and Medicinal Chemistry

The parent structure of this compound class, coumarin (B35378) (2H-chromen-2-one), was first isolated from tonka beans in 1820. wikipedia.orgmdpi.com The first laboratory synthesis was achieved by William Henry Perkin in 1868. wikipedia.orgmdpi.com The coumarin nucleus, a benzopyrone system, is a foundational scaffold found in numerous natural products and is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov

This significance stems from the wide array of biological activities exhibited by coumarin derivatives, including anticoagulant, antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netnih.govscielo.org.zaresearchgate.netnih.govresearchgate.net For instance, the discovery of the anticoagulant dicoumarol, a biscoumarin, led to the development of the widely used drug warfarin. wikipedia.orgnih.gov The versatility of the coumarin core allows for structural modifications that can tune its biological and photophysical properties, making it a constant focus of drug discovery and materials science. researchgate.netnih.govresearchgate.net

Structural Classification and Nomenclature of Halogenated and Chloromethyl-Substituted Chromen-2-ones

The systematic IUPAC name for coumarin is 2H-chromen-2-one. wikipedia.org The nomenclature for its derivatives follows standard chemical naming conventions. For the compound in focus, the name indicates specific substitutions on this core structure:

7-bromo : A bromine atom is attached to the 7th position of the chromen-2-one ring.

4-(chloromethyl) : A methyl group substituted with a chlorine atom is attached to the 4th position.

Compounds like this are classified as halogenated coumarins. More specifically, this molecule is a dually substituted derivative, featuring a halogen on the aromatic benzene (B151609) ring and a halogenated alkyl group (a haloalkane functional group) on the pyrone ring. libretexts.org The classification of the chloromethyl group is based on the carbon atom bonded to the halogen; in this case, it is a primary alkyl halide, as the carbon holding the chlorine is attached to only one other carbon atom (the one in the coumarin ring). libretexts.orgkhanacademy.org

Table 1: Chemical Properties of 7-bromo-4-(chloromethyl)-2H-chromen-2-one

| Property | Value | Source |

|---|---|---|

| CAS Number | 885271-03-4 | parchem.com |

| Molecular Formula | C10H6BrClO2 | scbt.com |

| Molecular Weight | 273.51 g/mol | scbt.com |

Rationale for the Academic Investigation of this compound

The academic interest in this compound stems primarily from its utility as a synthetic building block. The chloromethyl group at the C4 position is a reactive site, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups, enabling the construction of more elaborate molecular architectures.

Researchers utilize such reactive intermediates to synthesize novel coumarin derivatives for various applications. For example, similar compounds like 7-azido-4-(bromomethyl)coumarin have been developed as specialized reagents for labeling and derivatizing biomolecules such as RNA. researchgate.net The bromomethyl and chloromethyl coumarins are also employed in the synthesis of fluorescent probes and potential therapeutic agents, where the coumarin core provides the desired photophysical or biological properties, and the reactive handle allows for conjugation to other molecules. researchgate.net The presence of the bromo substituent at the C7 position can further modulate the electronic and biological properties of the final products.

Overview of Research Trajectories for Novel Chromen-2-one Derivatives

Current research on chromen-2-one derivatives is diverse and expansive, driven by the scaffold's proven biological and chemical versatility. nih.gov Key research trajectories include:

Development of New Therapeutic Agents : A major focus is the design and synthesis of novel coumarins with enhanced antimicrobial, anticancer, anti-HIV, and anti-inflammatory activities. scielo.org.zaresearchgate.netresearchgate.netmdpi.com This often involves creating hybrid molecules where the coumarin nucleus is combined with other pharmacologically active heterocyclic systems. scielo.org.za

Probes and Sensors : The inherent fluorescence of many coumarin derivatives makes them ideal candidates for the development of chemosensors and biological probes. mdpi.comresearchgate.net Research is focused on designing derivatives that exhibit changes in their fluorescence upon binding to specific ions, molecules, or environmental changes.

Structure-Activity Relationship (SAR) Studies : Researchers systematically modify the coumarin structure at various positions (commonly C3, C4, and C7) to understand how different substituents influence biological activity. researchgate.netmdpi.com These studies are crucial for the rational design of more potent and selective compounds. mdpi.com

Advanced Materials : The photophysical properties of coumarins are exploited in materials science, where they are used in the development of dye lasers, organic light-emitting diodes (OLEDs), and non-linear optical materials. researchgate.net

The synthesis of compounds like this compound provides the essential tools for chemists to explore these research avenues and develop the next generation of coumarin-based technologies and medicines.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-(chloromethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c11-7-1-2-8-6(5-12)3-10(13)14-9(8)4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNYJLARXFNXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=O)C=C2CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249373 | |

| Record name | 7-Bromo-4-(chloromethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743452-16-6 | |

| Record name | 7-Bromo-4-(chloromethyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=743452-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-(chloromethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 7 Bromo 4 Chloromethyl 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and proximity of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: This technique identifies the number of distinct proton environments and their neighboring protons. For 7-bromo-4-(chloromethyl)-2H-chromen-2-one, the ¹H NMR spectrum is expected to show distinct signals for each of the six hydrogen atoms. The aromatic protons (H-5, H-6, H-8) would appear in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. Their splitting patterns (doublets, doublet of doublets) would reveal their coupling relationships. The vinylic proton (H-3) would likely appear as a singlet, slightly upfield from the aromatic protons. The two protons of the chloromethyl group (-CH₂Cl) are chemically equivalent and would present as a sharp singlet in the 4.5-5.0 ppm range, deshielded by the adjacent chlorine atom and the coumarin (B35378) ring system.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated, corresponding to each carbon atom in the structure. The carbonyl carbon (C-2) of the lactone ring is expected at the most downfield position (around 160 ppm). The aromatic and vinylic carbons would resonate between 110 and 155 ppm, while the chloromethyl carbon (-CH₂Cl) would appear significantly upfield, typically in the 40-50 ppm range.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign these signals. A COSY spectrum would confirm the coupling between adjacent protons (e.g., H-5 and H-6), while an HMBC spectrum would establish long-range correlations between protons and carbons (e.g., correlation from the -CH₂Cl protons to C-4 and C-4a), thereby piecing together the molecular framework.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | ~6.5 | Singlet (s) |

| H-5 | ~7.7 | Doublet (d) |

| H-6 | ~7.5 | Doublet of doublets (dd) |

| H-8 | ~7.8 | Doublet (d) |

| -CH₂Cl | ~4.7 | Singlet (s) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-3 | ~115 |

| C-4 | ~148 |

| C-4a | ~125 |

| C-5 | ~129 |

| C-6 | ~132 |

| C-7 | ~120 |

| C-8 | ~118 |

| C-8a | ~154 |

| -CH₂Cl | ~42 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements.

For this compound (C₁₀H₆BrClO₂), the molecular weight is 273.51 g/mol . rsc.org Due to the presence of bromine and chlorine isotopes, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for the molecular ion:

[M]⁺ (C₁₀H₆⁷⁹Br³⁵ClO₂): m/z ~271.92

[M+2]⁺ (containing ⁸¹Br or ³⁷Cl): m/z ~273.92

[M+4]⁺ (containing ⁸¹Br and ³⁷Cl): m/z ~275.92

The relative intensities of these peaks provide a unique signature confirming the presence of one bromine and one chlorine atom. HRMS would allow for the determination of the exact mass to within a few parts per million, confirming the elemental formula C₁₀H₆BrClO₂.

Analysis of the fragmentation pattern provides further structural information. Common fragmentation pathways for coumarins include the loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopen.com For this specific compound, cleavage of the chloromethyl group is also a likely fragmentation pathway, leading to the loss of a CH₂Cl radical or HCl.

Table 3: Predicted HRMS Data and Isotopic Pattern for this compound

| Ion Formula | Calculated m/z | Isotope Combination | Expected Relative Abundance |

| [C₁₀H₆⁷⁹Br³⁵ClO₂]⁺ | ~271.92 | ⁷⁹Br, ³⁵Cl | High |

| [C₁₀H₆⁸¹Br³⁵ClO₂]⁺ / [C₁₀H₆⁷⁹Br³⁷ClO₂]⁺ | ~273.92 | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | Highest |

| [C₁₀H₆⁸¹Br³⁷ClO₂]⁺ | ~275.92 | ⁸¹Br, ³⁷Cl | Moderate |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular "fingerprint."

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the α,β-unsaturated lactone, typically found in the region of 1720-1750 cm⁻¹. Other key absorptions would include C=C stretching vibrations for the aromatic and pyrone rings (around 1600-1450 cm⁻¹), C-O stretching of the lactone ether linkage (around 1250-1050 cm⁻¹), and C-H stretching and bending modes. The presence of the halogen substituents would be indicated by C-Br and C-Cl stretching vibrations in the fingerprint region (below 800 cm⁻¹). Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring system, which are often weak in the IR spectrum.

Table 4: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Lactone) | Stretching | ~1735 |

| C=C (Aromatic/Pyrone) | Stretching | ~1610, ~1560 |

| C-O-C (Ether) | Stretching | ~1100 |

| C-Cl (Chloromethyl) | Stretching | ~750 |

| C-Br (Aromatic) | Stretching | ~600 |

| Aromatic C-H | Bending (out-of-plane) | ~850-900 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the precise positions of each atom in the crystal lattice.

For this compound, which is a chiral molecule, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsion angles. It would reveal the planarity of the coumarin ring system and the orientation of the chloromethyl substituent relative to the ring. In the solid state, this analysis would also detail intermolecular interactions, such as stacking or halogen bonding, which govern the crystal packing arrangement. While powerful, this technique is contingent upon the ability to grow a high-quality single crystal suitable for diffraction analysis.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for both the purification of the synthesized compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds like coumarin derivatives. Using a reversed-phase column (e.g., C18) and a suitable mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water), a sample of this compound can be analyzed. A pure sample would ideally show a single, sharp peak in the chromatogram. The area of this peak, often detected by a UV detector set to the λₘₐₓ of the coumarin chromophore, can be used to quantify the purity, typically aiming for >95% for most research applications.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS can also be employed. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter a mass spectrometer, which acts as a detector, providing both retention time from the GC and a mass spectrum for each component. This allows for the separation and identification of the main product from any volatile impurities or starting materials. benthamopen.com

Chemical Reactivity and Derivatization Pathways of 7 Bromo 4 Chloromethyl 2h Chromen 2 One

Reactivity of the Chloromethyl Group: Nucleophilic Substitution Reactions

The 4-(chloromethyl) group of the coumarin (B35378) ring is a potent electrophile, readily participating in SN2-type reactions with a wide range of nucleophiles. Its reactivity is enhanced by the adjacent electron-withdrawing lactone carbonyl and the aromatic system, which stabilize the transition state of the substitution reaction. This allows for the facile introduction of oxygen, nitrogen, and sulfur-containing functionalities at the C4-methyl position under relatively mild conditions.

The reaction of 7-bromo-4-(chloromethyl)-2H-chromen-2-one with oxygen-based nucleophiles provides a straightforward route to the corresponding ethers and esters. Williamson ether synthesis, involving the reaction with alkoxides or phenoxides, can be employed to form C-O-C bonds. acs.org Similarly, esterification can be achieved by reaction with carboxylate salts, typically in a polar aprotic solvent. These reactions are fundamental for modifying the steric and electronic properties of the coumarin core.

A notable example is the reaction with thioacetate (B1230152) to form a thioester, which serves as a precursor to thiols. The derivative 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) has been synthesized as part of a library of coumarin derivatives, highlighting the utility of this reaction in creating diverse molecular structures. conicet.gov.ar

Nitrogen nucleophiles, such as primary and secondary amines, readily displace the chloride of the chloromethyl group to yield the corresponding 4-(aminomethyl)coumarin derivatives. researchgate.net These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated. The resulting amino-functionalized coumarins are important intermediates for the synthesis of more complex heterocyclic systems and biologically active molecules. researchgate.net Amides can also be used as nucleophiles, leading to the formation of N-acylated products, further expanding the synthetic possibilities.

The high reactivity of the chloromethyl group extends to sulfur nucleophiles. Thiols and thiophenols can be used to synthesize a variety of thioethers under basic conditions. The introduction of sulfur into the coumarin scaffold is of significant interest as sulfur-containing heterocycles often exhibit unique biological properties. nih.gov As mentioned previously, the reaction with potassium thioacetate provides an efficient route to thioesters, which can be subsequently hydrolyzed to the corresponding thiol. conicet.gov.ar This thiol can then serve as a handle for further functionalization.

Reactivity of the Bromo Substituent: Cross-Coupling Reactions and Organometallic Chemistry

The C7-bromo substituent on the aromatic ring of the coumarin is a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed reactions, in particular, have become indispensable tools for the arylation, vinylation, and alkynylation of aryl halides. These reactions allow for the construction of complex biaryl and conjugated systems, which are prevalent in fluorescent probes, organic materials, and pharmaceuticals.

The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester. nih.govlibretexts.org The 7-bromo position of the coumarin is an ideal site for this transformation. Research on the Suzuki-Miyaura cross-coupling of a related 3-bromocoumarin derivative demonstrated that optimal conditions often involve a palladium(II) acetate catalyst, a bulky phosphine (B1218219) ligand like XPhos, and an inorganic base such as potassium carbonate in an aqueous solvent mixture. worktribe.comcore.ac.uk These conditions are generally applicable to other bromo-aromatic systems and can be used to couple a wide variety of aryl and heteroaryl boronic acids to the C7 position of the coumarin core. nih.gov

The Sonogashira coupling reaction is a powerful method for the synthesis of arylalkynes, involving the palladium-catalyzed reaction of an aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. wikipedia.org The 7-bromo substituent serves as an effective electrophile for this transformation, enabling the direct introduction of an alkyne moiety onto the coumarin ring. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making aryl bromides suitable substrates that often require slightly elevated temperatures for efficient conversion. wikipedia.org This reaction provides access to conjugated enyne systems and serves as a gateway to further functionalization via "click chemistry". nih.govnih.gov

Grignard Reagent Formation and Subsequent Transformations

The formation of organometallic species, particularly Grignard reagents, from this compound presents a significant chemoselectivity challenge due to the presence of two distinct carbon-halogen bonds: an aryl C-Br bond and an alkyl C-Cl bond.

Grignard Reagent Formation:

Traditionally, Grignard reagents are prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgresearchgate.net In the case of this compound, the aryl bromide is significantly more reactive than the alkyl chloride towards oxidative addition of magnesium. Therefore, it is anticipated that the magnesium insertion would occur selectively at the C7-Br bond, yielding the corresponding aryl Grignard reagent, 4-(chloromethyl)-2-oxo-2H-chromen-7-ylmagnesium bromide. The highly reactive chloromethyl group might, however, lead to side reactions, such as self-condensation.

An alternative and often more chemoselective method for preparing functionalized Grignard reagents is the halogen-magnesium exchange reaction. researchgate.net This involves treating the aryl halide with a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or so-called "Turbo-Grignard reagents" like iPrMgCl·LiCl. researchgate.net This method often proceeds at low temperatures and can tolerate a wider range of functional groups, potentially offering a cleaner route to the desired organomagnesium intermediate from this compound.

Subsequent Transformations:

Once formed, the coumarinyl Grignard reagent is a potent nucleophile and can react with a variety of electrophiles to form new carbon-carbon bonds. Its reaction with carbonyl compounds is a primary route for synthesizing more complex alcohol derivatives. wisc.edumasterorganicchemistry.com

The interaction of Grignard reagents with the coumarin scaffold itself is complex and can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the α,β-unsaturated system. rsc.orgsurrey.ac.uk Studies have shown that the reaction pathway is influenced by the nature of the Grignard reagent and the substituents on the coumarin ring. rsc.org For instance, while some Grignard reagents add to the carbonyl to form tertiary alcohols (after acidic workup), others undergo 1,4-addition to yield 3,4-dihydrocoumarin derivatives. rsc.orgsurrey.ac.uk

| Electrophile | Product Type after Reaction with Coumarinyl Grignard Reagent |

| Aldehydes (e.g., R-CHO) | Secondary Alcohol |

| Ketones (e.g., R-CO-R') | Tertiary Alcohol |

| Esters (e.g., R-COOR') | Tertiary Alcohol (via double addition) masterorganicchemistry.com |

| Carbon Dioxide (CO₂) | Carboxylic Acid masterorganicchemistry.com |

| Epoxides | Alcohol |

Electrophilic Aromatic Substitution on the Chromen-2-one Ring System

Electrophilic aromatic substitution (EAS) provides a direct method for further functionalizing the benzene (B151609) portion of the chromen-2-one core. masterorganicchemistry.com The outcome of such reactions is governed by the directing effects of the substituents already present on the ring. lumenlearning.comlibretexts.org In this compound, the key directors are the bromine atom at C7 and the fused lactone ring.

Directing Effects: The bromine atom is a deactivating but ortho, para-directing group. The fused pyran-2-one ring is generally considered electron-withdrawing and thus deactivating towards electrophilic attack. The ether-like oxygen atom attached to the aromatic ring is an activating, ortho, para-director. The combined influence of these groups directs incoming electrophiles primarily to the C6 and C8 positions, which are ortho and para to the ether oxygen and ortho to the bromine atom.

Common EAS reactions that can be applied to this system include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro group (-NO₂) onto the aromatic ring, likely at the C6 or C8 position. masterorganicchemistry.comyoutube.com

Halogenation: Further bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), would install another halogen atom at one of the activated positions. lumenlearning.comlibretexts.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H). youtube.com

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 7-bromo-4-(chloromethyl)-6-nitro-2H-chromen-2-one |

| Bromination | Br₂, FeBr₃ | 6,7-dibromo-4-(chloromethyl)-2H-chromen-2-one |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 7-bromo-4-(chloromethyl)-2-oxo-2H-chromen-6-sulfonic acid |

Reactions Involving the Pyran-2-one Ring: Ring-Opening and Cycloaddition Reactions

The pyran-2-one ring of the coumarin system is an α,β-unsaturated lactone, which makes it susceptible to attack by nucleophiles. clockss.org This reactivity can lead to ring-opening, providing a pathway to diverse acyclic or new heterocyclic structures.

Ring-Opening Reactions:

The electrophilic centers in the pyran-2-one ring are the carbonyl carbon (C2), C4, and C6. clockss.org Nucleophilic attack, typically at the C2 or C4 position, can initiate a ring-opening cascade. Strong nucleophiles such as hydrazines, hydroxylamine, and primary amines can react with the coumarin nucleus to yield a variety of products. For example, reaction with hydrazine (B178648) can lead to the formation of pyrazoline or pyrazole (B372694) derivatives after initial ring opening and subsequent cyclization. Similarly, amines can open the lactone ring to form amide derivatives, which may undergo further transformations. clockss.org

Cycloaddition Reactions:

The diene system within the pyran-2-one ring (spanning from C3 to C6, including the ring oxygen) allows coumarins to participate as diene components in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. clockss.org This reactivity opens up avenues for the construction of complex, polycyclic architectures that are otherwise difficult to access. The reaction of this compound with a suitable dienophile could lead to the formation of a bridged-ring adduct, which upon further rearrangement or functionalization can yield novel molecular scaffolds.

| Reagent Type | Reaction Type | Potential Outcome |

| Hydrazine (N₂H₄) | Nucleophilic Ring-Opening/Cyclization | Formation of pyrazole or pyrazoline derivatives |

| Primary Amines (RNH₂) | Nucleophilic Ring-Opening | Formation of N-substituted 3-(2-hydroxy-4-bromophenyl)propenamide derivatives |

| Strong Dienophiles | [4+2] Cycloaddition (Diels-Alder) | Formation of polycyclic bridged adducts |

Development of Novel Synthetic Building Blocks from this compound

The multiple reactive sites on this compound make it an exceptionally useful synthetic building block for the construction of more complex molecules. csmres.co.uk Each functional group serves as a handle for specific, often orthogonal, chemical transformations.

The Chloromethyl Group: This is a primary site for Sₙ2 reactions. It reacts readily with a wide range of nucleophiles (e.g., azides, amines, thiols, cyanides, carboxylates) to introduce new functional groups at the 4-position. For instance, reaction with sodium azide (B81097) would yield 7-bromo-4-(azidomethyl)-2H-chromen-2-one, a precursor for "click" chemistry reactions.

The Bromo Group: The aryl bromide at C7 is ideal for transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to form C-C or C-N bonds, attaching aryl, alkynyl, vinyl, or amino substituents, respectively.

The Coumarin Core: As discussed, the pyran-2-one ring can be opened or participate in cycloadditions. This allows for the complete transformation of the coumarin scaffold into other heterocyclic systems. For example, derivatives of 4-chlorocoumarins have been used as building blocks for the synthesis of complex fused heterocycles like 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones. researchgate.net Similarly, aminocoumarins serve as precursors for pyridocoumarins. nih.gov

The strategic combination of these reactions allows for the stepwise and controlled elaboration of the this compound scaffold into a vast array of novel compounds with potential applications in materials science and medicinal chemistry.

| Reactive Site | Reaction Class | Example Transformation | Resulting Structure Type |

| C4-Chloromethyl | Nucleophilic Substitution (Sₙ2) | Reaction with NaN₃ | 4-Azidomethylcoumarin derivative |

| C7-Bromo | Suzuki Coupling | Reaction with an Arylboronic Acid | 7-Arylcoumarin derivative |

| C7-Bromo | Sonogashira Coupling | Reaction with a Terminal Alkyne | 7-Alkynylcoumarin derivative |

| Pyran-2-one Ring | Reaction with Amines | Ring-Opening/Cyclization | Pyridocoumarin or other N-heterocycles nih.gov |

Theoretical and Computational Investigations of 7 Bromo 4 Chloromethyl 2h Chromen 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic properties of molecules. For coumarin (B35378) derivatives similar to 7-bromo-4-(chloromethyl)-2H-chromen-2-one, these studies are typically performed using methods like B3LYP or B3PW91 with basis sets such as 6-311++G(d,p). icm.edu.pl These calculations yield optimized molecular geometries, providing precise data on bond lengths, bond angles, and dihedral angles in the ground state. sapub.org

The electronic structure is further elucidated by analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. sapub.org For related coumarins, the HOMO-LUMO energy gap has been calculated to be around 4.4 eV. sapub.org

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In coumarin structures, negative potential sites (red/yellow regions) are typically located around the electronegative oxygen atoms of the carbonyl and pyrone ring, while positive potential sites (blue regions) are found near hydrogen atoms. nanoient.org

Table 1: Representative Calculated Geometrical Parameters for a Substituted Coumarin Ring System (Based on DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2=O1 | ~1.21 Å |

| C2-C3 | ~1.34 Å | |

| C4-C4a | ~1.45 Å | |

| C7-Br | ~1.90 Å | |

| Bond Angle (°) | O1-C2-C3 | ~125.0° |

| C3-C4-C4a | ~122.5° | |

| C6-C7-Br | ~119.5° |

Note: Values are representative and derived from studies on closely related coumarin structures.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides reliable methods for predicting the spectroscopic signatures of molecules, which can be used to confirm experimental findings.

Infrared (IR) Frequencies: The vibrational frequencies of this compound can be calculated using DFT methods. The theoretical harmonic vibrational frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and improve agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. icm.edu.plnanoient.org Key vibrational modes for coumarins include the C=O stretching of the lactone ring (typically observed around 1680-1720 cm⁻¹), C=C stretching of the aromatic ring, and C-H bending modes. nanoient.orgmdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. nanoient.org These theoretical predictions are valuable for assigning the signals in experimentally obtained NMR spectra. mdpi.comrsc.org For coumarin derivatives, the chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the substituents on the heterocyclic and benzene (B151609) rings.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for a Representative Coumarin Proton

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (GIAO) |

|---|---|---|

| H-3 | ~6.5 | ~6.4 |

| H-5 | ~7.8 | ~7.7 |

Note: Values are representative and based on data from related 7-substituted coumarin structures. nanoient.orgmdpi.com

Reaction Mechanism Elucidation using Computational Methods for Transformations of this compound

Computational methods are instrumental in mapping the reaction pathways for the chemical transformations of molecules like this compound. By modeling the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. escholarship.org

A key reaction for this compound involves the nucleophilic substitution at the chloromethyl group at the 4-position. Computational studies can delineate the energetics of this process, determining whether it proceeds through an Sₙ1 or Sₙ2 mechanism. Such studies involve locating the transition state structure and calculating the activation energy barrier, which provides insight into the reaction kinetics.

Advanced approaches like the United Reaction Valley Approach (URVA) can dissect a reaction mechanism into distinct phases: a contact phase, a preparation phase where reactants prepare for chemical changes, transition state phases where bond breaking and formation occur, and product adjustment and separation phases. smu.edu This detailed analysis reveals the sequence of chemical events and the electronic factors that control the reaction mechanism and its energetics. smu.edu

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (focused on methodology and theoretical binding)

To explore the potential of this compound as a biologically active ligand, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a small molecule might bind to a macromolecular target, such as a protein or enzyme. ijnc.irmdpi.com

Molecular Docking: The methodology begins with preparing the 3D structures of the ligand (the coumarin derivative) and the receptor protein. Docking software then systematically samples a multitude of orientations and conformations of the ligand within the active site of the receptor, calculating a binding score for each pose. physchemres.org This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction. The results provide a static snapshot of the most likely binding mode, highlighting key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior and stability of the predicted ligand-receptor complex over time. nih.gov The complex is placed in a simulated physiological environment (a box of water molecules with ions), and the movements of all atoms are calculated over a set period (nanoseconds to microseconds) by solving Newton's equations of motion. physchemres.orgnih.gov Analysis of the MD trajectory can confirm the stability of the binding pose and reveal flexibility in both the ligand and the protein active site. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the complex, which indicates its stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies and Descriptors for Chromen-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For chromen-2-one (coumarin) derivatives, QSAR studies aim to develop predictive models that can guide the design of new compounds with enhanced activity. researchgate.netnih.gov

The general methodology involves:

Dataset Assembly: A set of coumarin derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular weight, volume), topological, and lipophilic (e.g., log P) properties. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Genetic Function Algorithm (GFA), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation, Q²) and external validation techniques to ensure its robustness and reliability. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Coumarin Derivatives

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Ionization Potential, Dipole Moment | Describes the molecule's ability to participate in electronic interactions. nih.gov |

| Steric/Topological | Molecular Weight (MW), Molar Refractivity | Relates to the size, shape, and bulk of the molecule. researchgate.net |

| Lipophilic | Log P (Partition Coefficient) | Indicates the molecule's hydrophobicity and ability to cross cell membranes. nih.gov |

| Constitutional | Hydrogen-Bond Donor/Acceptor Count (HBD/HBA) | Quantifies the potential for forming hydrogen bonds with a biological target. researchgate.net |

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used, which consider the 3D spatial arrangement of steric, electrostatic, and hydrophobic fields around the molecules. researchgate.net

Investigation of Non-Covalent Interactions and Intermolecular Forces

The structure, stability, and function of molecules are heavily influenced by non-covalent interactions. nih.gov Computational chemistry offers methods to identify and quantify these forces, which include hydrogen bonds, van der Waals interactions, steric repulsion, and π-π stacking. nih.gov

For this compound, the aromatic coumarin ring system can participate in π-π stacking interactions with aromatic residues in a protein's active site. The carbonyl oxygen is a potential hydrogen bond acceptor. These interactions are crucial for the binding of the ligand to its biological target.

Computational techniques can visualize these interactions in real space based on the electron density and its derivatives. nih.gov Low-gradient isosurfaces can reveal regions of van der Waals contact, hydrogen bonding, and steric clashes. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate hyperconjugative interactions and charge delocalization within the molecule, providing deeper insight into the electronic effects that stabilize certain conformations and interactions. icm.edu.plnanoient.org Understanding the interplay of these subtle forces is essential for rational drug design. rsc.org

Mechanistic Studies on the Biological Activities of 7 Bromo 4 Chloromethyl 2h Chromen 2 One Derivatives

Molecular Target Identification and Validation Methodologies for Chromen-2-one Derivatives

Identifying the specific molecular targets of coumarin (B35378) derivatives is a critical step in elucidating their mechanism of action. The process often begins with phenotypic screening, where a library of compounds is tested for its ability to produce a desired biological effect in cells or organisms. For instance, a cell-based assay might screen for compounds that inhibit the replication of a virus like HIV-1. nih.gov Once active compounds are identified, the subsequent challenge is target deconvolution—pinpointing the specific protein or pathway responsible for the observed effect.

Several advanced methodologies are employed for this purpose:

Genetic Approaches: Techniques such as CRISPR-Cas gene editing or RNA interference (siRNA/shRNA) can be used to systematically knock down or knock out specific genes. If the cellular response to the coumarin derivative is altered or absent when a particular gene is silenced, it strongly suggests the protein encoded by that gene is the molecular target.

Computational and In Silico Methods: Pharmacophore modeling helps identify the essential chemical features of a molecule that are crucial for its biological activity. nih.gov This model can then be used to screen virtual libraries of proteins to find potential targets with complementary binding sites. Molecular docking further refines this by simulating the interaction between the coumarin derivative and a potential protein target, predicting binding affinity and orientation. nih.govnih.govonlinejbs.com

Biochemical and Proteomic Approaches: Activity-based protein profiling (ABPP) utilizes reactive chemical probes, often derived from the compound of interest, to covalently label and identify target proteins directly from complex biological samples. The reactive 4-(chloromethyl) group on the subject compound makes its analogues ideal candidates for such probes. Affinity chromatography, where the coumarin derivative is immobilized on a solid support to "pull down" its binding partners from cell lysates, is another common technique.

Validation confirms that the interaction between the compound and the identified target is responsible for the biological effect. This can involve demonstrating a correlation between the compound's binding affinity to the target and its potency in cellular assays, or showing that mutations in the target protein confer resistance to the compound. nih.gov

Enzyme Inhibition Kinetics and Mechanism-Based Studies of 7-bromo-4-(chloromethyl)-2H-chromen-2-one Analogues

Coumarin derivatives are well-documented inhibitors of various enzymes, and their mechanism of action is often studied through detailed kinetic analyses. These studies are crucial for understanding the potency, selectivity, and mode of inhibition.

A notable class of enzymes targeted by coumarins is the carbonic anhydrases (CAs) , particularly isoforms associated with cancer like hCA IX and XII. Coumarins exhibit a unique "suicide" or mechanism-based inhibition. nih.gov The enzyme's own esterase activity hydrolyzes the coumarin's lactone ring, forming a 2-hydroxy-cinnamic acid derivative. This product then binds tightly at the entrance of the enzyme's active site, blocking substrate access. nih.gov This mechanism often leads to high isoform selectivity, as coumarins tend to show weak inhibition against ubiquitous cytosolic isoforms like hCA I and II but potent, nanomolar inhibition against tumor-associated ones. mdpi.comunipi.it

Another significant target is acetylcholinesterase (AChE) , an enzyme implicated in Alzheimer's disease. nih.govnih.gov Kinetic studies of coumarin-based inhibitors have identified compounds that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to potent, dual-binding site inhibition. onlinejbs.com

Derivatives of this compound, particularly those with reactive groups like chloromethyl, can also act as irreversible inhibitors of serine proteases such as α-chymotrypsin. researchgate.net The reactive group can form a covalent bond with a key amino acid residue, like histidine, in the enzyme's active site, leading to permanent inactivation. researchgate.net

The table below summarizes the inhibitory activities of various coumarin analogues against different enzymes.

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ / IC₅₀) | Inhibition Type |

| 8-Substituted Coumarins | hCA IX | Nanomolar (nM) range | Mechanism-based |

| 8-Substituted Coumarins | hCA XII | Nanomolar (nM) range | Mechanism-based |

| Coumarin-3-carboxamides | Acetylcholinesterase (AChE) | 0.3 nM (IC₅₀) | Dual-binding site |

| Amino acyl-coumarins | hMAO-A | 1.92 µM (IC₅₀) | Reversible |

| Simple Coumarins | P. falciparum CA (PfaCA) | Micromolar (µM) range | Mechanism-based |

This table presents a summary of findings for various coumarin derivatives to illustrate typical inhibitory activities. nih.govmdpi.comnih.gov

Receptor Binding Studies and Ligand-Protein Interaction Analysis at a Molecular Level

Understanding the precise interactions between a coumarin derivative and its target protein at the atomic level is fundamental to rational drug design. Molecular docking is a powerful computational tool used to predict the preferred binding orientation and affinity of a ligand to its receptor. nih.govpcbiochemres.com Studies on coumarin hybrids targeting enzymes like AChE and MAO have used docking to visualize how these molecules fit into the active sites. nih.govonlinejbs.com

These in silico studies often reveal key interactions:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein are critical for affinity and specificity. For example, hydroxyl groups on the coumarin scaffold can form hydrogen bonds with amino acid residues like serine or threonine in a binding pocket. nih.gov

Hydrophobic Interactions: The aromatic benzene (B151609) ring of the coumarin core frequently engages in hydrophobic interactions with nonpolar amino acid residues of the target protein.

Pi-Pi Stacking: The aromatic rings of coumarin can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan, contributing to binding stability.

For enzymes like carbonic anhydrase, X-ray crystallography has provided definitive evidence for the unique binding mode of coumarins. nih.gov These studies show that after hydrolysis, the resulting 2-hydroxy-cinnamic acid binds at the entrance to the active site cavity, a region distinct from where classic sulfonamide inhibitors bind. nih.gov This unique binding site, which shows high variability among CA isoforms, is the structural basis for the observed isoform selectivity of coumarin inhibitors. mdpi.com

Investigation of Cellular Pathway Modulation by this compound Derivatives

The biological activity of a compound is ultimately determined by its ability to modulate cellular signaling pathways. Coumarin derivatives have been shown to influence several key pathways involved in cancer, inflammation, and oxidative stress.

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. nih.gov Certain coumarin-cinnamic acid hybrids and coumarin-benzimidazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway. nih.govnih.govnih.gov Western blot analyses have confirmed that treatment with these compounds leads to a decrease in the phosphorylation levels of key proteins like PI3K and Akt, ultimately inducing apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. In inflammatory conditions, NF-κB is activated and translocates to the nucleus to promote the expression of pro-inflammatory cytokines. Some coumarin derivatives have demonstrated anti-inflammatory activity by blocking this pathway.

Nrf2 Signaling Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. nih.govnih.gov Natural coumarins, such as esculetin (B1671247) and osthole, can activate Nrf2, leading to the expression of antioxidant enzymes. nih.gov This action helps protect cells from oxidative stress, which is implicated in numerous diseases, including inflammatory bowel disease. mdpi.comnih.gov By modulating this pathway, coumarins can indirectly exert anti-inflammatory effects. nih.gov

These findings indicate that coumarin derivatives can act as multi-targeted agents, influencing complex cellular processes through the modulation of critical signaling cascades. mdpi.com

Structure-Activity Relationship (SAR) Derivation for Biologically Active this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For coumarin derivatives, SAR analyses have revealed how different substituents on the benzopyrone core influence their biological activity. mdpi.comresearchgate.net

Substitution at the 7-position: This position is critical for activity and is often modified. The presence of hydroxyl, ether, or halogen groups can significantly impact biological effects. For instance, in antifungal coumarins, O-alkylation at the 7-position with shorter alkyl chains enhances activity. mdpi.com The 7-bromo substitution in the title compound introduces a lipophilic and electron-withdrawing group, which can enhance membrane permeability and potentially engage in halogen bonding with the target protein. nih.govanalis.com.my

Substitution at the 4-position: Modifications at this position are also common. The 4-chloromethyl group is a reactive electrophile, making the parent compound a potential alkylating agent capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in target proteins. researchgate.net This can lead to irreversible inhibition, a desirable property for certain therapeutic applications.

Substitution at the 3-position: Phenyl substitution at this position has been shown to significantly enhance MAO-B inhibition. researchgate.net

Halogenation: The introduction of halogens, such as bromine, can increase the lipophilicity of the molecule, which may improve its ability to cross biological membranes. nih.govanalis.com.my Halogen bonding has also been recognized as an important non-covalent interaction that can increase the binding affinity of a ligand to its protein target. nih.gov Studies on halogenated coumarins have shown significant antiproliferative activity against cancer cell lines. nih.govresearchgate.net

The table below illustrates some general SAR principles for coumarin derivatives based on various studies.

| Position of Substitution | Type of Substituent | Resulting Biological Activity |

| C3 | Phenyl group | Enhanced MAO-B inhibition. researchgate.net |

| C4 | Reactive groups (e.g., -CH₂Cl) | Potential for irreversible enzyme inhibition. researchgate.net |

| C6, C8 | Halogens (e.g., Br, I) | Increased antiproliferative activity. nih.govresearchgate.net |

| C7 | O-alkylation (short chain) | Increased antifungal activity. mdpi.com |

| C7 | Halogens (e.g., Cl, Br) | Potent anti-inflammatory and analgesic activity. |

Application of this compound as a Chemical Probe for Biological Systems

The intrinsic fluorescence of the coumarin scaffold makes its derivatives highly valuable as chemical probes for studying biological systems. rsc.orgnih.gov Their photophysical properties, such as high quantum yield and sensitivity to the local environment, allow them to be used in a variety of applications. nih.govacs.org

Fluorescent Labeling and Imaging: Coumarin derivatives can be designed to act as fluorescent probes for detecting metal ions, reactive oxygen species, and specific biomolecules within living cells. rsc.orgresearchgate.net The probe's fluorescence can be "turned on" or "turned off" upon interaction with its target analyte, enabling real-time visualization of cellular processes. nih.gov The structure of this compound is particularly well-suited for this application. The coumarin core provides the fluorescent signal, while the reactive 4-(chloromethyl) group can be used to covalently attach the probe to a specific protein or other molecule of interest, allowing researchers to track its location and interactions within the cell.

Probing Heterogeneous Environments: The fluorescence of many coumarins is sensitive to the polarity and viscosity of their microenvironment. nih.gov This property allows them to be used as probes to study the interior of micelles, polymer structures, and the binding cavities of host molecules. nih.gov

Activity-Based Protein Profiling (ABPP): As mentioned earlier, the reactive nature of the 4-(chloromethyl) group makes analogues of this compound excellent candidates for ABPP. An ABPP probe based on this scaffold could be used to covalently label the active sites of specific enzymes in a complex proteome, allowing for their identification and the study of their activity in a native biological context.

The versatility of the coumarin scaffold, combined with the specific chemical properties imparted by the 7-bromo and 4-(chloromethyl) substituents, makes these derivatives powerful tools for both therapeutic development and fundamental biological research. acs.org

Advanced Applications of 7 Bromo 4 Chloromethyl 2h Chromen 2 One As a Chemical Scaffold and Fluorescent Probe

Utilization of 7-bromo-4-(chloromethyl)-2H-chromen-2-one in the Synthesis of Complex Organic Molecules

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of more complex organic structures. The chloromethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Similarly, the bromo-substituent on the aromatic ring can participate in various cross-coupling reactions.

The 4-(chloromethyl) group is highly susceptible to substitution by nucleophiles such as amines, thiols, and alcohols. This reactivity allows for the straightforward linkage of the coumarin (B35378) scaffold to other molecular fragments. For instance, reaction with an azide (B81097) source, such as sodium azide, can convert the chloromethyl group into an azidomethyl group. nih.gov This transformation is significant as the azide can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the coumarin to alkyne-containing molecules. researchgate.net

Furthermore, the bromine atom at the 7-position can be utilized in metal-catalyzed cross-coupling reactions, like the Suzuki or Sonogashira reactions, to form new carbon-carbon bonds. This enables the attachment of aryl, heteroaryl, or alkynyl groups to the coumarin core, significantly increasing molecular complexity and allowing for the fine-tuning of the molecule's electronic and photophysical properties. acs.org The synthesis of various coumarin derivatives often involves leveraging these reactive handles to build elaborate molecular architectures. nih.govnih.gov

| Reaction Type | Reagents | Product Type | Potential Application |

|---|---|---|---|

| Nucleophilic Substitution (at C4-CH2Cl) | Sodium Azide (NaN3) | 4-(azidomethyl)coumarin derivative | Intermediate for "click chemistry" nih.gov |

| Nucleophilic Substitution (at C4-CH2Cl) | Amines (R-NH2) | 4-(aminomethyl)coumarin derivative | Building block for bioactive molecules |

| Suzuki Coupling (at C7-Br) | Arylboronic acid, Pd catalyst | 7-arylcoumarin derivative | Tuning of photophysical properties acs.org |

| Sonogashira Coupling (at C7-Br) | Terminal alkyne, Pd/Cu catalyst | 7-alkynylcoumarin derivative | Synthesis of extended π-systems |

Development of Fluorescent Probes and Sensors Based on the Chromen-2-one Core of this compound

The 2H-chromen-2-one (coumarin) core is a well-established fluorophore, known for its high fluorescence quantum yields and photostability. nih.gov These properties make it an ideal platform for the development of fluorescent probes and sensors. aip.orgnih.gov The design of such probes often involves attaching a recognition unit (for detecting a specific analyte) to the fluorophore core. researchgate.net A change in the fluorescence signal (e.g., "turn-on," "turn-off," or a spectral shift) upon binding of the analyte allows for its detection and quantification. nih.govresearchgate.net

This compound is an excellent starting material for creating such probes. The reactive chloromethyl group provides a convenient attachment point for various recognition moieties. For example, it can be reacted with molecules containing hydroxyl, amino, or thiol groups to form stable ether, amine, or thioether linkages, respectively. This modular approach allows for the synthesis of a wide variety of probes tailored to detect specific ions, molecules, or environmental parameters. nih.gov

The substituent at the 7-position of the coumarin ring significantly influences its photophysical properties, including absorption and emission wavelengths. nih.govnih.gov While the bromine atom in this compound may quench fluorescence to some extent, it can be replaced via cross-coupling reactions with electron-donating or electron-withdrawing groups to fine-tune the probe's spectral characteristics for specific applications, such as bioimaging. acs.org

| Probe Design Strategy | Analyte Type | Sensing Mechanism | Reference Example Principle |

|---|---|---|---|

| Attachment of a metal-chelating ligand | Metal ions (e.g., Cu2+, Fe3+) | Fluorescence quenching or enhancement upon ion binding | Coumarin-Schiff base probes for Cu2+ and Fe3+ detection researchgate.net |

| Incorporation of a reactive group | Reactive oxygen species (ROS) | Analyte-induced chemical reaction leading to a change in fluorescence | Boronate-containing coumarins for peroxynitrite detection nih.gov |

| Linkage to a biomolecule | Enzymes, specific proteins | Enzymatic cleavage of a quenching group, restoring fluorescence | 7-hydroxycoumarin-based glycosidase assays nih.gov |

Role of this compound in Material Science and Photonic Applications

Coumarin derivatives are widely utilized in material science and photonics due to their unique optoelectronic properties. mdpi.com They are employed as components in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as gain media in dye lasers. mdpi.commdpi.com The versatile coumarin scaffold allows for structural modifications that can tune the absorption and emission properties across the visible spectrum. acs.org

This compound can serve as a precursor for materials with tailored photonic properties. The substitution pattern on the coumarin ring dictates the molecule's electronic transitions. The bromine at the 7-position and the chloromethyl group at the 4-position can be chemically modified to introduce electron-donating or electron-accepting groups. This creates "push-pull" systems that can enhance intramolecular charge transfer (ICT), leading to red-shifted absorption and emission, and improved nonlinear optical properties. acs.org

For example, replacing the bromine atom with a strong electron-donating group (like an amino or alkoxy group) and modifying the 4-position can lead to compounds with high fluorescence quantum yields, making them suitable for use as organic dyes or emitters in optoelectronic devices. acs.orgmdpi.com The ability to systematically alter the structure allows for the creation of a library of compounds with a range of photophysical properties for screening in various material science applications.

Integration of this compound into Polymeric Structures

The incorporation of coumarin moieties into polymer backbones or as side chains can impart unique functionalities to the resulting materials, such as photo-responsiveness and fluorescence. nih.govmdpi.com this compound is an ideal monomer or functionalizing agent for creating such polymers due to its reactive handles.

The chloromethyl group can be used to graft the coumarin unit onto existing polymer chains or it can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. Subsequent free-radical polymerization can then produce polymers with pendant coumarin groups. rsc.orgacs.org These polymers can be used as photoinitiators in polymerization processes, including those for 3D printing applications. rsc.orgresearchgate.net

Additionally, the coumarin core itself can undergo a reversible [2+2] photocycloaddition reaction upon irradiation with UV light (typically >300 nm). nih.gov When coumarin units are incorporated into polymer chains, this photoreaction can be used to create cross-links, forming a polymer network. This process is often reversible by irradiation at a shorter wavelength (e.g., <260 nm), which cleaves the cyclobutane (B1203170) ring. This photo-reversibility is exploited in the design of self-healing materials, shape-memory polymers, and systems for reversible data storage. nih.gov

| Polymer Type | Integration Method | Key Property | Application |

|---|---|---|---|

| Coumarin side-chain polymers | Polymerization of coumarin-containing monomers (via C4-CH2Cl) | Photo-crosslinkable | Self-healing materials, shape-memory polymers nih.gov |

| Fluorescently labeled polymers | Grafting onto a polymer backbone (via C4-CH2Cl) | Fluorescence | Polymeric sensors, bio-imaging researchgate.net |

| Coumarin-based photoinitiators | Used as a component in a photoinitiating system | Visible light absorption | 3D printing, photocomposites acs.orgresearchgate.net |

Applications in Analytical Chemistry as a Derivatizing Agent

In analytical chemistry, particularly in separation sciences like high-performance liquid chromatography (HPLC), derivatization is a key strategy used to enhance the detectability of analytes that lack a strong chromophore or fluorophore. nih.gov Coumarin derivatives containing a reactive group are widely used as fluorescent labeling reagents.

This compound is structurally similar to well-known derivatizing agents like 4-bromomethyl-7-methoxycoumarin. nih.gov The highly reactive chloromethyl group readily reacts with nucleophilic functional groups, most notably carboxylic acids, to form highly fluorescent coumarin esters. This reaction is often catalyzed by a base or a crown ether. researchgate.net

The derivatization process converts non-fluorescent or weakly fluorescent analytes, such as fatty acids, amino acids, and various pharmaceuticals, into products that can be detected with high sensitivity using a fluorescence detector. nih.govresearchgate.net This significantly lowers the limits of detection and quantification, enabling the analysis of trace amounts of these compounds in complex matrices like biological fluids and environmental samples. oup.comnih.gov The separation of the resulting fluorescent derivatives is typically achieved using reversed-phase HPLC. researchgate.net

| Analyte Class | Functional Group | Derivatization Product | Analytical Technique |

|---|---|---|---|

| Carboxylic Acids (e.g., fatty acids) | -COOH | Coumarin Ester | HPLC with Fluorescence Detection nih.gov |

| Phenols | -OH | Coumarin Ether | HPLC with Fluorescence Detection oup.com |

| Thiols | -SH | Coumarin Thioether | HPLC with Fluorescence Detection |

| Amines | -NH2 | Coumarin Amine | LC-MS nih.govresearchgate.net |

Future Perspectives and Emerging Research Directions for 7 Bromo 4 Chloromethyl 2h Chromen 2 One

Exploration of Untapped Reactivity Profiles of the Compound

The reactivity of 7-bromo-4-(chloromethyl)-2H-chromen-2-one is largely dictated by its two key functional groups: the chloromethyl group and the bromine atom. The chloromethyl group at the 4-position is a reactive electrophilic site, making it amenable to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including azides, amines, and thiols, to create a diverse library of derivatives. For instance, a similar compound, 7-azido-4-(bromomethyl)coumarin (N3BC), has been synthesized via a Pechmann condensation and utilized for its alkylating properties. researchgate.net

The bromine atom at the 7-position offers another handle for chemical modification, primarily through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecules with tailored properties.

Future research will likely focus on exploring the synergistic reactivity of these two sites, potentially leading to novel intramolecular cyclization reactions to form fused heterocyclic systems. Furthermore, the π-extended coumarins that can be synthesized through these methods have potential applications in materials science due to their photophysical properties. frontiersin.org

Advanced Computational Modeling for Rational Design of Derivatives

Computational modeling has become an indispensable tool in modern drug discovery and materials science, significantly reducing the time and cost associated with the design and synthesis of new molecules. nih.gov For this compound, advanced computational techniques can be employed for the rational design of derivatives with specific biological activities or material properties.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By developing robust QSAR models for coumarin (B35378) derivatives, researchers can predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis. nih.govtandfonline.com These models have been successfully applied to predict the anticancer and antioxidant activities of coumarins. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org Molecular docking studies can elucidate the binding interactions between derivatives of this compound and their biological targets, providing insights into the mechanism of action and guiding the design of more potent inhibitors. nih.govnih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of safe and effective drugs. Computational tools can predict these properties for virtual compounds, allowing for the early identification of candidates with unfavorable pharmacokinetic profiles. mdpi.com

| Computational Technique | Application for this compound Derivatives |

| QSAR | Predict biological activities (e.g., anticancer, antioxidant) of novel derivatives. nih.govnih.gov |

| Molecular Docking | Elucidate binding modes with target proteins and guide rational design. nih.govnih.gov |

| ADMET Prediction | Assess drug-likeness and pharmacokinetic properties of virtual compounds. mdpi.com |

Discovery of Novel Molecular Targets and Mechanistic Insights

Coumarin derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.comresearchgate.netnih.gov The unique structural features of this compound make it a promising scaffold for the discovery of novel therapeutic agents.

Future research in this area will focus on:

High-throughput screening: Screening large libraries of derivatives against a panel of biological targets can identify novel activities and lead to the discovery of new therapeutic applications.

Mechanism of action studies: Once a biological activity is identified, detailed mechanistic studies are required to understand how the compound exerts its effect at the molecular level. This may involve identifying the specific protein target and elucidating the signaling pathways involved. nih.gov

Target-based drug design: With a known molecular target, computational and synthetic efforts can be focused on designing derivatives that exhibit high potency and selectivity for that target.

For example, various coumarin derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are relevant to Alzheimer's disease. nih.gov The structural features of this compound could be exploited to design potent and selective inhibitors for these or other clinically relevant enzymes.

Integration into Multidisciplinary Research Platforms

The versatility of the this compound scaffold extends beyond medicinal chemistry. Its unique photophysical properties, characteristic of many coumarin derivatives, make it a candidate for applications in materials science and chemical biology. frontiersin.org

Future research will likely see the integration of this compound and its derivatives into multidisciplinary research platforms, including:

Fluorescent probes and sensors: The inherent fluorescence of the coumarin core can be modulated by the substituents at the 4- and 7-positions. This allows for the design of fluorescent probes that can detect specific analytes or monitor biological processes.

Organic light-emitting diodes (OLEDs): Coumarin derivatives have been explored for their potential use as emitters in OLEDs due to their high fluorescence quantum yields and tunable emission colors.

Chemical biology tools: The reactive chloromethyl group can be used to covalently label proteins and other biomolecules, enabling the study of their function and localization within cells.

By fostering collaborations between chemists, biologists, physicists, and materials scientists, the full potential of this compound as a versatile molecular scaffold can be realized.

Q & A

Q. How can the crystal structure of 7-bromo-4-(chloromethyl)-2H-chromen-2-one be determined experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with refinement via the SHELX software suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). Key steps include:

- Growing high-quality single crystals via slow evaporation or diffusion methods.

- Collecting intensity data with a diffractometer (e.g., Bruker D8 VENTURE).

- Refining the structure using SHELXL, ensuring parameters like R-factor (<0.05) and wR-factor (<0.15) meet crystallographic standards .

- Validate bond lengths/angles against similar coumarin derivatives (e.g., C–Br ~1.89 Å, C–Cl ~1.76 Å) .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Store in airtight containers at 2–8°C, away from heat/sparks due to reactivity of the chloromethyl group.

- Use corrosion-resistant equipment (e.g., glass/Teflon) to avoid metal degradation.

- Conduct reactions in fume hoods with PPE (gloves, goggles) to minimize inhalation/contact risks. Chloromethyl compounds may release toxic vapors (e.g., HCl) under heat .

Q. How can this compound be synthesized and characterized spectroscopically?

- Methodological Answer :

- Synthesis : React 7-bromo-4-methylcoumarin with N-chlorosuccinimide (NCS) under radical initiation (e.g., AIBN) to substitute the methyl group with chloromethyl.

- Characterization :

- NMR : Look for δ 4.5–5.0 ppm (CH2Cl protons) and δ 6.5–8.5 ppm (aromatic protons).

- Mass Spectrometry : Expect [M+H]+ at m/z ~285 (C10H6BrClO2).

- IR : Confirm C=O (1700–1750 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Use Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O, π–π stacking) and validate packing motifs.

- Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with experimental bond lengths/angles.

- Cross-reference with NCIplot (Non-Covalent Interaction) analysis to identify weak interactions missed by XRD .

Q. How can derivatives of this compound be designed for multi-target neuroprotective activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents at positions 4 (chloromethyl) and 7 (bromo). For example:

- Replace Br with morpholine/piperidine ethers to enhance blood-brain barrier penetration .

- Introduce electron-withdrawing groups (e.g., NO2) to modulate MAO-B inhibition (IC50 <1 μM) .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like AChE or β-amyloid .

Q. What advanced methods can analyze noncovalent interactions in solid-state structures?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer.

- MEP (Molecular Electrostatic Potential) : Map charge distribution to predict reactive sites (e.g., electrophilic Br/Cl).

- NCIplot : Visualize weak interactions (e.g., C–H···O) with reduced density gradient (RDG) isosurfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.